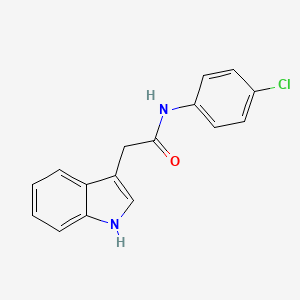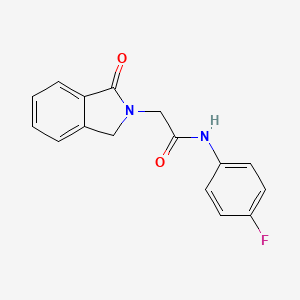
N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as OIAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OIAA is a derivative of isoindoline, which is a heterocyclic compound that has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 and topoisomerase II. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is its versatility in various fields of research. It can be easily synthesized and has been utilized in the synthesis of various compounds. This compound has also been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development.
However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, making it challenging to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for the research on N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the synthesis of this compound derivatives with improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of this compound and optimize its use in drug development.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves the reaction of 4-acetylphenylhydrazine with isatin in the presence of acetic anhydride. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its anti-cancer and anti-inflammatory properties. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, colon cancer, and lung cancer. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In organic synthesis, this compound has been used as a building block for the synthesis of various compounds. It has been utilized in the synthesis of isoindoline derivatives, which have been studied for their pharmacological properties. This compound has also been used in the synthesis of chiral ligands, which have applications in asymmetric catalysis.
In material science, this compound has been investigated for its potential applications as a dye in organic solar cells. It has been shown to have good light absorption properties and can be easily incorporated into the active layer of organic solar cells.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(3-oxo-1H-isoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(21)13-6-8-15(9-7-13)19-17(22)11-20-10-14-4-2-3-5-16(14)18(20)23/h2-9H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJGVORSFMMUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)
![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)
![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide](/img/structure/B7478774.png)


![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)
![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)


![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)

